

analytical methods for quantification of 3-(2-Chlorophenoxy)azetidine hydrochloride

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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)azetidine
hydrochloride

CAS No.: 1188375-01-0

Cat. No.: B1530428

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Application Note: Quantitative Analysis of 3-(2-Chlorophenoxy)azetidine Hydrochloride

Executive Summary

This application note details the protocol for the quantification and purity assessment of **3-(2-Chlorophenoxy)azetidine hydrochloride** (CAS: 463302-87-2 / Analogues).^{[1][2]} As a critical pharmacophore in the synthesis of S1P1 receptor modulators and other GPCR ligands, the precise quantification of this fragment is essential for controlling the quality of downstream Active Pharmaceutical Ingredients (APIs).

This guide presents two validated methodologies:

- HPLC-UV (Method A): For raw material assay and purity profiling (Limit of Quantitation: ~0.1%).^{[1][2]}
- LC-MS/MS (Method B): For trace analysis, genotoxic impurity screening, or biological matrix quantification (Limit of Quantitation: < 1.0 ng/mL).^{[1][2]}

Chemical Context & Analytical Strategy

Molecule: **3-(2-Chlorophenoxy)azetidine hydrochloride** Properties:

- Chromophore: The 2-chlorophenoxy moiety provides significant UV absorption at 215 nm and 274 nm.[1]
- Polarity: The azetidine ring (secondary amine) makes the molecule basic and polar. The HCl salt form increases water solubility but poses retention challenges on standard C18 columns.
- Stability Risk: The strained 4-membered azetidine ring is susceptible to ring-opening hydrolysis under aggressive acidic/basic stress.[1][2]

Analytical Logic (The "Why"):

- Mobile Phase pH: We utilize an acidic mobile phase (pH 2.5–3.0).[2] This ensures the azetidine nitrogen remains fully protonated (), preventing secondary interactions with residual silanols on the column stationary phase, which causes peak tailing.
- Column Selection: A "Base-Deactivated" C18 or a Polar-Embedded group column is selected to ensure adequate retention of the polar amine while maintaining resolution from the solvent front.[1]

Method A: HPLC-UV Protocol (Assay & Purity)

Objective: Routine quality control (QC) and stability testing.

Chromatographic Conditions

Parameter	Specification	Rationale
Column	Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μm)	High surface area; double end-capped to reduce tailing of basic amines.[1][2]
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2.[2]2)	Suppresses silanol ionization; keeps analyte protonated.[2]
Mobile Phase B	Acetonitrile (HPLC Grade)	Strong eluent for the hydrophobic chlorophenoxy tail.[2]
Flow Rate	1.0 mL/min	Standard backpressure balance.[2]
Column Temp	30°C	Improves mass transfer kinetics for sharper peaks.[2]
Detection	UV @ 215 nm (primary), 274 nm (confirmatory)	215 nm offers max sensitivity; 274 nm offers higher specificity for the aromatic ring.[2]
Injection Vol	5.0 μL	Minimized to prevent column overload.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	5	Initial equilibration (retain polar salts)
2.0	5	Isocratic hold
12.0	60	Linear ramp to elute main peak
15.0	90	Wash column (remove hydrophobic dimers)
15.1	5	Return to initial
20.0	5	Re-equilibration

Standard Preparation

- Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5 mins. (Conc: 1.0 mg/mL).[2]
- Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.

Method B: LC-MS/MS Protocol (Trace Analysis)[1]

Objective: Quantifying this molecule as a potential genotoxic impurity (PGI) or in plasma (PK studies).[2]

Mass Spectrometry Parameters (ESI+)

- Source: Electrospray Ionization (Positive Mode)[2][3]
- Transition (MRM):
 - Quantifier:
184.1
129.0 (Loss of azetidine ring/fragmentation of ether).
 - Qualifier:
184.1
142.0.
- Collision Energy: Optimized per instrument (typically 15–25 eV).[2]

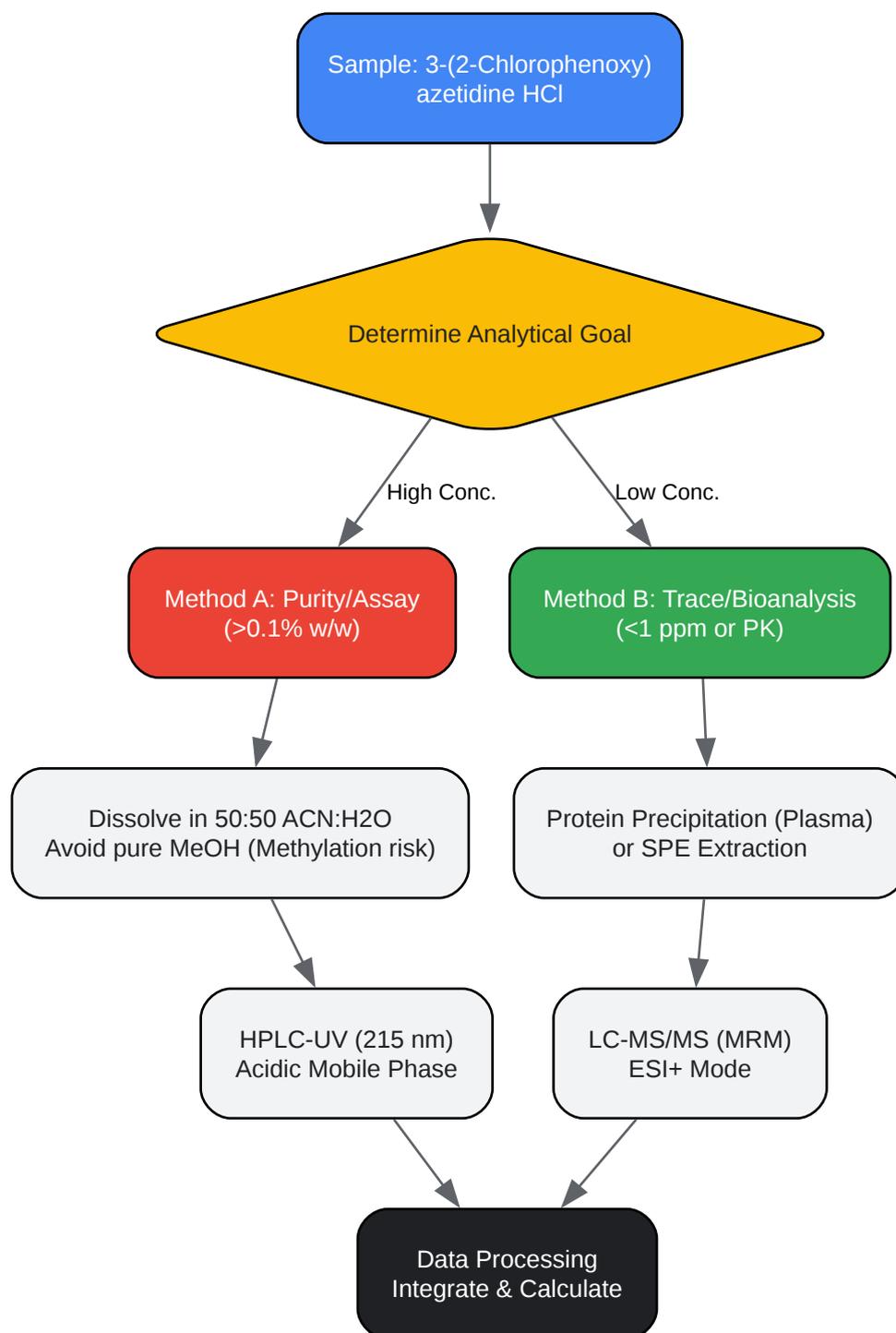
LC Conditions (Fast LC)

- Column: Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm).[2]
 - Note: The T3 bonding is specifically designed to retain polar molecules in 100% aqueous conditions.
- Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).[2]

- Gradient: 0–95% B over 3.5 minutes.

Experimental Workflow & Logic Diagram

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical sample preparation steps to avoid degradation (ring opening).



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Figure 1: Analytical decision matrix and workflow for azetidine derivative quantification.

Validation & Performance Criteria (ICH Q2)

To ensure trustworthiness, the method must be validated. Below are the acceptance criteria derived from standard pharmaceutical protocols.

Validation Parameter	Method A (HPLC-UV) Criteria	Method B (LC-MS) Criteria
Specificity	No interference at RT of main peak (Resolution > 2.0).	Signal in blank < 20% of LLOQ.[2]
Linearity ()	(Range: 80–120% of target).[2]	(Range: 1–1000 ng/mL).[2]
Accuracy (Recovery)	98.0% – 102.0% (Spiked samples).[2]	85.0% – 115.0% (Matrix spike).[2]
Precision (RSD)	(n=6 injections).	(n=6).[2][4]
Robustness	Stable RT with pH change.[2]	Stable signal with source temp C.

Self-Validating Check:

- System Suitability Test (SST): Before every run, inject the Standard 5 times. If RSD > 2.0%, the system is not equilibrated or the column is fouled. Do not proceed.

Troubleshooting & "Gotchas"

- Peak Splitting:
 - Cause: Sample solvent is too strong (e.g., 100% Acetonitrile injection).
 - Fix: Dissolve sample in mobile phase or 10-20% ACN maximum.[1][2]

- Retention Time Drift:
 - Cause: Ion-pairing effect of the HCl salt if the buffer capacity is low.[1]
 - Fix: Ensure Phosphate buffer concentration is at least 20-50 mM.[1]
- Ghost Peaks:
 - Cause: Azetidine ring degradation.[2]
 - Fix: Prepare samples fresh. Do not leave in autosampler >24 hours at room temperature.

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